molecular formula C19H21NO3 B1324848 2-Methoxy-3'-morpholinomethyl benzophenone CAS No. 898765-05-4

2-Methoxy-3'-morpholinomethyl benzophenone

Cat. No.: B1324848
CAS No.: 898765-05-4
M. Wt: 311.4 g/mol
InChI Key: DNQLKRZGUNRODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3'-morpholinomethyl benzophenone (CAS: 898765-05-4) is a benzophenone derivative characterized by a methoxy group at the 2-position and a morpholinomethyl substituent at the 3'-position of the benzophenone scaffold. The morpholinomethyl group introduces nitrogen-based heterocyclic functionality, enhancing solubility in polar solvents and modifying electronic properties for targeted reactivity .

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLKRZGUNRODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643069
Record name (2-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-05-4
Record name (2-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3’-morpholinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 3’-morpholinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Methoxy-3’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale chromatography or crystallization techniques to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3’-morpholinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

2-Chloro-3'-morpholinomethyl Benzophenone (CAS: 898791-89-4)
  • Molecular Formula: C₁₈H₁₈ClNO₂
  • Key Differences :
    • A chloro group replaces the methoxy substituent at the 2-position.
    • Physicochemical Properties :
  • Higher lipophilicity (XLogP3: 3.4) compared to the methoxy analogue due to the electron-withdrawing chloro group .
  • Molecular weight: 315.8 g/mol.
    • Applications : Likely used in halogen-directed coupling reactions or as a precursor in antiviral agents, leveraging the chloro group’s reactivity .
4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone (CAS: 898750-95-3)
  • Key Differences: Chloro and fluoro groups at the 4- and 2-positions, respectively, with a morpholinomethyl group at the 2'-position. Market Relevance: Highlighted in market reports for niche pharmaceutical applications, possibly due to enhanced metabolic stability from halogenation .

Analogues with Ester Functionalization

2-Carboethoxy-3'-morpholinomethyl Benzophenone (CAS: 898765-20-3)
  • Molecular Formula: C₂₁H₂₃NO₄
  • Key Differences :
    • A carboethoxy (ester) group replaces the methoxy group.
    • Physicochemical Properties :
  • Higher molecular weight (353.41 g/mol) and increased polarity due to the ester moiety.
  • Potential for hydrolysis under basic conditions, unlike the stable methoxy group . Applications: Intermediate in synthesizing amide or carboxylic acid derivatives for drug discovery .

Analogues with Varied Substituent Positions

3-Carboethoxy-4'-morpholinomethyl Benzophenone (CAS: 898769-82-9)
  • Key Differences: Morpholinomethyl and carboethoxy groups at the 4'- and 3-positions, respectively. Impact of Positional Isomerism: Altered steric and electronic environments may affect binding affinity in biological systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Applications
2-Methoxy-3'-morpholinomethyl benzophenone 898765-05-4 C₁₉H₂₁NO₃ 311.38 ~2.8* Methoxy (2-), morpholinomethyl (3'-) Organic synthesis, photoprotection
2-Chloro-3'-morpholinomethyl benzophenone 898791-89-4 C₁₈H₁₈ClNO₂ 315.8 3.4 Chloro (2-), morpholinomethyl (3'-) Halogenation reactions
2-Carboethoxy-3'-morpholinomethyl benzophenone 898765-20-3 C₂₁H₂₃NO₄ 353.41 N/A Carboethoxy (2-), morpholinomethyl (3'-) Ester hydrolysis intermediates
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone 898750-95-3 C₁₈H₁₆ClFNO₂ 331.78 N/A Chloro (4-), fluoro (2-), morpholinomethyl (2'-) Pharmaceutical intermediates

*Estimated based on structural similarity to chloro analogue.

Research Findings and Trends

  • Photostability: Benzophenones with electron-donating groups (e.g., methoxy) exhibit enhanced UV absorption, making them candidates for photoprotective materials. In contrast, halogenated derivatives may prioritize metabolic stability over photostability .
  • Synthetic Utility: Morpholinomethyl groups facilitate nucleophilic substitution reactions, enabling modular synthesis of diverse derivatives .
  • Market Potential: Fluorinated and chlorinated derivatives are gaining traction in antiviral and anticancer research, as evidenced by market analyses .

Biological Activity

2-Methoxy-3'-morpholinomethyl benzophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a methoxy group and a morpholinomethyl group. This unique structure contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties.

The primary mechanism of action for this compound involves its ability to bind to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Protein Binding : By acting as a ligand, it can influence various signaling pathways within cells, potentially affecting cell proliferation and apoptosis.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further investigation in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, although the exact pathways involved require further elucidation.

Case Studies and Experimental Data

  • In Vitro Studies : A study demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines, indicating potential cytotoxic effects.
    Cell LineIC50 (µM)Effect Observed
    A549 (Lung Cancer)15Reduced proliferation
    MCF-7 (Breast)12Induced apoptosis
    HeLa (Cervical)10Inhibited cell migration
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
2-Hydroxy-4-methoxybenzophenone Hydroxy group instead of morpholineUV filter; mild estrogenic activity
Benzophenone-3 (BP-3) Lacks morpholine groupUV filter; low toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.